1-(But-3-en-1-yloxy)-4-chlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enoxy-4-chlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUQTUKNRMFHRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 but 3 En 1 Yloxy 4 Chlorobenzene and Analogous Structures
Evolution of O-Alkylation and O-Arylation Techniques for Aryl Ethers
Traditional methods for forming the ether linkage have been refined over decades to improve yields, substrate scope, and reaction conditions. These foundational techniques remain relevant in both laboratory and industrial settings.
Modified Williamson Ether Synthesis Protocols
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, is a cornerstone of ether formation. wikipedia.org The reaction typically proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of 1-(but-3-en-1-yloxy)-4-chlorobenzene, this method involves the reaction of a 4-chlorophenoxide salt with a but-3-en-1-yl halide, such as 4-bromobut-1-ene.
The first step is the deprotonation of 4-chlorophenol (B41353). Due to the enhanced acidity of phenols compared to aliphatic alcohols, this can be achieved with a variety of bases, ranging from strong bases like sodium hydride (NaH) to weaker bases like potassium carbonate (K₂CO₃). edubirdie.comyoutube.com The choice of base and solvent can significantly influence the reaction rate and yield. Polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) are often employed to accelerate SN2 reactions. edubirdie.com
Key aspects of the modified Williamson synthesis include:
Base Selection: The acidity of the phenol (B47542) dictates the required base strength.
Solvent Choice: Polar aprotic solvents are generally preferred to solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity.
Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. 4-Bromobut-1-ene is a commonly used substrate for this transformation.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
| 4-Chlorophenol | 4-Bromobut-1-ene | K₂CO₃ | Acetone | Reflux | This compound |
| 4-Chlorophenol | 4-Bromobut-1-ene | NaH | THF/DMF | 0 °C to RT | This compound |
Mitsunobu Reaction Variants in Alkyl Aryl Ether Formation
The Mitsunobu reaction, discovered by Oyo Mitsunobu, provides an alternative pathway for forming C-O bonds by converting a primary or secondary alcohol into an ether. byjus.comorganic-chemistry.org This reaction involves an alcohol, a pronucleophile (in this case, a phenol), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov
The mechanism is complex, beginning with the formation of a phosphonium (B103445) salt from PPh₃ and DEAD. organic-chemistry.org The alcohol then adds to this species, activating the hydroxyl group as a good leaving group. Subsequent nucleophilic attack by the phenoxide, formed in situ, proceeds with a clean inversion of stereochemistry at the alcohol's carbon center. organic-chemistry.orgnih.gov
For the synthesis of this compound, the reactants would be 4-chlorophenol and but-3-en-1-ol. A significant advantage of the Mitsunobu reaction is its ability to proceed under mild, neutral conditions. However, a limitation for phenol alkylation can be the acidity of the phenol. If the phenol is not acidic enough, the reaction can fail. In such cases, variants using more basic betaine (B1666868) intermediates, such as those derived from 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP), can be more effective. byjus.com
| Alcohol | Phenol | Reagents | Solvent | Key Feature |
| But-3-en-1-ol | 4-Chlorophenol | PPh₃, DEAD/DIAD | THF, Toluene | Mild, neutral conditions |
| But-3-en-1-ol | 4-Chlorophenol | Polymer-supported PPh₃, ADDP | THF | Facilitates stronger base formation |
Transition Metal-Catalyzed Approaches to Aryl Alkenyl Ethers
The limitations of traditional methods, such as the need for harsh conditions or limited substrate scope, have driven the development of transition metal-catalyzed reactions. Palladium-based systems, in particular, have emerged as powerful tools for C-O bond formation.
Palladium-Catalyzed C-O Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl ethers. These methods offer broad functional group tolerance and often proceed under milder conditions than classical approaches. organic-chemistry.orgnih.gov The general transformation involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a ligand, and a base. google.com
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgalfa-chemistry.com This methodology has been successfully adapted for the synthesis of C-O bonds, providing a powerful route to aryl ethers. wikipedia.orgorganic-chemistry.org The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium alkoxide complex, and finally, reductive elimination to yield the aryl ether product and regenerate the Pd(0) catalyst. youtube.comjk-sci.com
The success of this reaction is highly dependent on the choice of ligand. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those based on biaryl scaffolds developed by Buchwald, are highly effective. organic-chemistry.orglookchem.com These ligands facilitate both the oxidative addition and the final reductive elimination steps. For the synthesis of this compound, this reaction would couple an aryl halide like 4-chlorobromobenzene with but-3-en-1-ol. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. jk-sci.com
| Aryl Halide | Alcohol | Catalyst | Ligand | Base | Solvent |
| 4-Chlorobromobenzene | But-3-en-1-ol | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphine (e.g., tBuBrettPhos) | NaOtBu, Cs₂CO₃ | Toluene, Dioxane |
| 4-Chloroiodobenzene | But-3-en-1-ol | Pd(OAc)₂ or Pd₂(dba)₃ | DPPF, BINAP | K₃PO₄, NaOtBu | Toluene |
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. rsc.org While not a direct method for C-O bond formation, its application to enol ethers or alkenyl alcohols represents a potential, albeit less direct, strategy for accessing structures related to butenyl ethers.
The Heck arylation of electron-rich alkenes like enol ethers can be challenging, often yielding a mixture of α- and β-arylation products. rsc.org However, specific conditions have been developed to control this regioselectivity. For instance, the use of bulky phosphine ligands like P(t-Bu)₃ can favor the terminal (β) arylation of acyclic vinyl ethers with aryl chlorides. nih.gov
A more relevant, though advanced, approach is the enantioselective redox-relay oxidative Heck reaction. This strategy allows for the arylation of racemic acyclic alkenyl alcohols to produce remotely functionalized aryl carbonyl products. nih.gov While this transforms the alcohol functionality, it demonstrates the potential of Heck-type reactions to functionalize the butenyl moiety within a molecule. The direct synthesis of this compound via a Heck reaction is not straightforward. A hypothetical pathway could involve the arylation of but-3-en-1-ol itself, followed by further functionalization, but this remains a complex and less explored route compared to direct C-O coupling methods. The primary potential lies in the post-synthetic modification of the butenyl group in an already-formed aryl butenyl ether.
Copper-Catalyzed Etherification Reactions
Copper-catalyzed methods provide a cost-effective and highly versatile alternative to palladium-based systems for the synthesis of aryl ethers. beilstein-journals.org These reactions, rooted in the classic Ullmann condensation, have undergone significant modernization.
The traditional Ullmann condensation involves the copper-promoted reaction of an aryl halide with an alcohol, typically requiring harsh conditions such as high temperatures (often over 200 °C), polar solvents, and stoichiometric amounts of copper. wikipedia.org The reactivity of the aryl halide in the classic Ullmann reaction follows the trend I > Br > Cl, with electron-withdrawing groups on the aryl halide accelerating the reaction. wikipedia.orgmdpi.com
Contemporary adaptations have transformed the Ullmann ether synthesis into a far milder and more versatile process. mdpi.comul.ie The introduction of soluble copper(I) catalysts supported by ligands has been a key development, allowing reactions to proceed under much gentler conditions. wikipedia.orgmdpi.com A variety of ligands have been successfully employed, including diamines, N,N-dimethylglycine, phenanthrolines, and oxalamides, which enhance catalyst solubility and activity. nih.govorganic-chemistry.orgwikipedia.org
Recent advancements include:
Nanoparticle Catalysis: Nanocrystalline copper(II) oxide (CuO-NPs) has been utilized as an efficient catalyst for O-arylation, allowing reactions to proceed at around 100 °C. mdpi.com
Ligand-Free Protocols: In certain cases, external ligands can be avoided. A key innovation is the use of lithium tert-butoxide (LiOt-Bu) as the base, which allows the alcohol to serve as both reactant and solvent, leading to high yields of aryl ethers with simple copper salts like CuI. organic-chemistry.orgorganic-chemistry.org
Room-Temperature Reactions: The development of highly active catalyst systems, such as those based on N¹,N²-diarylbenzene-1,2-diamine ligands, has enabled the copper-catalyzed etherification of aryl bromides to occur at room temperature. nih.gov
These modern variants have greatly expanded the substrate scope and functional group tolerance, making the Ullmann-type reaction a highly attractive method for both academic and industrial applications. mdpi.comul.ie
A powerful strategy for synthesizing alkyl aryl ethers involves a two-step sequence where an aryl halide is first hydroxylated to a phenol, which is then etherified. This can often be accomplished in a one-pot, tandem fashion. rsc.org Copper catalysis is particularly effective for the initial hydroxylation step.
A notable system employs a catalytic amount of a copper salt, such as Cu(acac)₂ or Cu₂O, with a specialized ligand to facilitate the conversion of aryl halides to phenols using a simple hydroxide (B78521) source like LiOH or tetrabutylammonium (B224687) hydroxide. rsc.orgorganic-chemistry.org The ligand N,N'-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide (BHMPO) has proven highly effective, enabling the hydroxylation of a wide range of (hetero)aryl chlorides at 130 °C and the corresponding bromides and iodides at lower temperatures (60-80 °C). organic-chemistry.orgresearchgate.net This methodology is scalable and tolerates a broad array of functional groups. organic-chemistry.org Following the initial hydroxylation, the resulting phenol can be converted to the desired alkyl aryl ether, like this compound, through a subsequent alkylation step, which can sometimes be performed in the same reaction vessel. rsc.org
Other Metal-Mediated Ether Formation Strategies
While palladium and copper dominate the field of catalytic etherification, other transition metals have been explored as alternatives. Nickel-catalyzed methods, in particular, have gained attention due to the lower cost of nickel compared to palladium. nih.gov Nickel-based systems, sometimes in conjunction with photoredox catalysis, have been shown to effectively promote C–O cross-coupling reactions. These methods can sometimes succeed where palladium or copper systems are challenging. However, concerns about the toxicity of nickel and the frequent need for an excess of the alcohol coupling partner can be limitations. nih.gov
Non-Metal Catalyzed and Emerging Synthetic Routes
To address the challenges of cost and potential metal contamination associated with metal-catalyzed reactions, non-metal-catalyzed approaches have been developed.
A prominent metal-free strategy for the synthesis of aryl ethers is the O-arylation of alcohols using hypervalent iodine(III) reagents, most commonly diaryliodonium salts. diva-portal.orgresearchgate.net These compounds act as powerful electrophilic arylating agents, transferring an aryl group to an alcohol nucleophile. diva-portal.org
This methodology offers several advantages:
Mild Conditions: The reactions can often be carried out under mild, metal-free conditions, for example, using sodium hydroxide as a base in water at moderate temperatures. organic-chemistry.orgorganic-chemistry.org
Broad Scope: The method is applicable to a wide range of alcohols, including allylic, benzylic, and even sterically hindered tertiary alcohols. diva-portal.orgorganic-chemistry.org Phenols can also be arylated to form diaryl ethers. organic-chemistry.org
Environmental Benefits: By avoiding transition metal catalysts, this approach offers a greener synthetic route, simplifying purification and reducing toxic waste. organic-chemistry.org
The primary limitation for some alcohols can be competitive oxidation to the corresponding aldehyde or ketone. organic-chemistry.org Nevertheless, the use of hypervalent iodine reagents represents a significant advance in the synthesis of alkyl aryl ethers, providing a valuable alternative to traditional metal-mediated protocols. researchgate.net
Reductive Formation of Ethers from Carbonyl and Ester Precursors
The synthesis of aryl ethers, including this compound, can be efficiently achieved through the reductive etherification of carbonyl compounds. This method provides a direct conversion of aldehydes or ketones into unsymmetrical ethers by reacting them with an alcohol in the presence of a reducing agent and a catalyst. organic-chemistry.orgorganic-chemistry.org This approach is a powerful alternative to traditional methods as it combines reduction and etherification in a single step under mild conditions. organic-chemistry.org
A plausible route to this compound via this methodology involves the reaction of 4-chlorobenzaldehyde (B46862) with but-3-en-1-ol. The reaction is typically mediated by a hydrosilane reducing agent, such as triethylsilane (Et₃SiH) or 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), and a Lewis acid catalyst. organic-chemistry.org Various catalytic systems have been developed that exhibit high efficiency and broad substrate scope. For instance, iron(III) chloride (FeCl₃) has been demonstrated to be a highly effective catalyst for the reductive etherification of a range of carbonyl compounds with alkoxytrimethylsilanes, yielding the corresponding ethers in good to excellent yields. organic-chemistry.org The reaction proceeds smoothly under mild conditions, making it suitable for substrates with sensitive functional groups. organic-chemistry.org
Other catalytic systems include those based on iridium, scandium(III) triflate, and ruthenium. organic-chemistry.orgresearchgate.net An Iridium-catalyzed reductive etherification of α,β-unsaturated aldehydes with primary alcohols has been shown to afford allyl ethers in excellent yields. researchgate.net Similarly, ruthenium complexes have been used to catalyze the reductive etherification of aldehydes and ketones with alcohols using molecular hydrogen as the reducing agent, offering a highly chemoselective method for producing unsymmetrical ethers. organic-chemistry.org The general mechanism involves the activation of the carbonyl group by the catalyst, followed by the formation of a hemiacetal intermediate with the alcohol. Subsequent reduction of this intermediate by the silane (B1218182) leads to the formation of the desired ether product.
The table below summarizes various catalytic systems applicable to the reductive etherification of carbonyl precursors.
| Catalyst | Reducing Agent | Carbonyl Precursor (Example) | Alcohol Precursor (Example) | Solvent | Yield (%) | Reference |
| Iron(III) chloride | Triethylsilane | Benzaldehyde | Methanol (as Alkoxytrimethylsilane) | Nitromethane | >90 | organic-chemistry.org |
| Scandium(III) triflate | TMDS | Various Aldehydes | Various Alcohols | Not Specified | Good to Excellent | researchgate.net |
| Cationic Ru-H complex | H₂ | Ketones/Aldehydes | Various Alcohols | Water | High | organic-chemistry.org |
| Heterogeneous Pt | H₂ | Ketones | Various Alcohols | Not Specified | Not Specified | organic-chemistry.org |
Beyond carbonyl precursors, carboxylic esters can also serve as starting materials for the reductive formation of ethers. This transformation involves the complete reduction of the ester functional group to an ether linkage. A one-pot procedure for the direct reductive conversion of esters to their corresponding ethers utilizes indium(III) bromide (InBr₃) as a catalyst in the presence of triethylsilane. organic-chemistry.org This system is notably tolerant of various functional groups. organic-chemistry.org For the synthesis of this compound, a potential precursor would be an ester such as methyl 4-chlorobenzoate (B1228818) reacted with but-3-en-1-ol under these reductive conditions, or the direct reduction of 4-chlorophenyl but-3-enoate. Another approach involves the use of titanium(IV) chloride (TiCl₄) to mediate the deoxygenation of carboxylic esters to ethers in the presence of ammonia (B1221849) borane (B79455) (BH₃-NH₃) at room temperature. organic-chemistry.org
Radical and Photoredox-Mediated Approaches to C-O Bond Formation
Modern synthetic chemistry has increasingly turned to radical and photoredox-mediated strategies for the construction of C-O bonds, offering mild and highly selective pathways for the synthesis of aryl ethers like this compound. rsc.orgchemrxiv.org These methods often operate at room temperature under visible light irradiation, providing access to complex molecules that may not be compatible with harsher, traditional conditions. nih.gov
One prominent strategy involves the merger of photoredox catalysis with transition metal catalysis, often referred to as metallaphotoredox catalysis. nih.gov For the synthesis of the target compound, a photoredox/nickel dual catalytic system could be employed for the cross-coupling of a 4-chlorophenol derivative with an activated form of but-3-en-1-ol. chemrxiv.org In such a system, a photocatalyst, upon absorbing visible light, initiates a single-electron transfer (SET) process to generate radical intermediates from the coupling partners. nih.gov For instance, alcohols can be activated in situ using N-heterocyclic carbene (NHC) salts to form NHC-alcohol adducts. nih.gov These adducts are readily oxidized via SET by an excited-state photocatalyst, leading to a C(sp³)–O bond homolytic cleavage that generates an alkyl radical. nih.gov This radical can then enter a nickel catalytic cycle to couple with an aryl electrophile, such as 4-chlorobromobenzene, to form the final aryl alkyl ether product. nih.gov
Another powerful approach is the deoxygenative arylation of alcohols. This method allows for the direct use of alcohols as alkylating agents in cross-coupling reactions. nih.govresearchgate.net The process can be applied to a wide range of primary, secondary, and tertiary alcohols, coupling them with aryl halides. nih.gov The synthesis of this compound could thus be envisioned by coupling but-3-en-1-ol with a suitable 4-chlorophenyl halide. The reaction is driven by the formation of a stable aromatic byproduct from the NHC activator, which provides a strong thermodynamic driving force for the C-O bond cleavage. nih.gov
The table below outlines key components of representative photoredox systems for C-O bond formation.
| Photocatalyst (Example) | Metal Co-catalyst (Example) | Radical Precursor 1 | Radical Precursor 2 | Key Features | Reference |
| Iridium or Ruthenium complexes | Nickel complexes | Alcohol (activated by NHC) | Aryl Halide | Enables use of free alcohols as coupling partners. | nih.gov |
| Organic Dyes | None | Phenol derivative | Alkyl alcohol derivative | Cross-electrophile coupling strategy. | chemrxiv.org |
| Ru(bpy)₃(PF₆)₂ | None | Alkene | Carboxylic Acid (for radical generation) | Three-component photo-ATRA-type reaction. | researchgate.net |
Radical-polar crossover mechanisms are also relevant, where an initially formed radical species is oxidized to a carbocation, which is then trapped by a nucleophile like an alcohol to form the ether product. rsc.org The addition of an aryl radical to an alkene represents another important class of reactions that could be adapted for this purpose. rsc.org These advanced methodologies highlight the shift towards more sustainable and efficient chemical syntheses, allowing for the construction of specific C-O bonds in molecules like this compound with high precision and functional group tolerance. rsc.orgnih.gov
Investigating the Reactivity and Mechanistic Pathways of 1 but 3 En 1 Yloxy 4 Chlorobenzene
Transformations Involving the Terminal Alkene Moiety
The but-3-en-1-yl group offers a rich platform for chemical modification, primarily centered around the reactivity of its terminal carbon-carbon double bond. This alkene can undergo a variety of transformations, enabling the introduction of new functional groups and the construction of more complex molecular frameworks.
Chemoselective Electrophilic Additions (e.g., Hydrohalogenation, Hydration, Halogenation)
The terminal alkene of 1-(but-3-en-1-yloxy)-4-chlorobenzene is susceptible to electrophilic addition reactions. In the case of an asymmetrical alkene such as this, the regioselectivity of the addition is a key consideration. The addition of protic acids like hydrogen halides (H-X) is predicted to follow Markovnikov's rule. This principle states that the electrophilic hydrogen atom will add to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. youtube.com
The mechanism involves the protonation of the terminal carbon (C-4 of the butenyl chain), leading to the formation of a more stable secondary carbocation at the C-3 position. Subsequent attack by the nucleophile (e.g., a halide ion) on this carbocation yields the Markovnikov product. libretexts.orglabster.com For instance, hydrohalogenation with HBr would preferentially form 1-(3-bromobutoxy)-4-chlorobenzene. Similarly, acid-catalyzed hydration would yield the corresponding secondary alcohol. This regioselectivity is a direct consequence of the superior stability of the secondary carbocation intermediate compared to the primary alternative. youtube.com
| Reaction | Reagent(s) | Predicted Major Product | Regioselectivity |
|---|---|---|---|
| Hydrohalogenation | HBr | 1-(3-Bromobutoxy)-4-chlorobenzene | Markovnikov |
| Hydration | H₂O, H₂SO₄ (cat.) | 4-(4-Chlorophenoxy)butan-2-ol | Markovnikov |
| Halogenation | Br₂ | 1-(3,4-Dibromobutoxy)-4-chlorobenzene | N/A (Vicinal Dihalide) |
Olefin Metathesis for Structural Diversification
Olefin metathesis is a transformative reaction in organic synthesis that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by transition metal complexes such as Grubbs' ruthenium catalysts. organic-chemistry.org For this compound, the terminal alkene moiety is an ideal substrate for cross-metathesis reactions.
In a cross-metathesis reaction, this compound can be reacted with a different terminal alkene. This process allows for the extension of the carbon chain and the introduction of a wide array of functional groups, depending on the chosen reaction partner. illinois.edu The reaction is driven forward by the release of volatile ethylene (B1197577) gas. illinois.edu This strategy provides a modular and efficient route to a diverse library of derivatives, significantly expanding the synthetic utility of the parent compound.
| Reaction Partner | Catalyst | Expected Product Structure |
|---|---|---|
| Styrene | Grubbs' 2nd Gen. | 1-Chloro-4-((5-phenylpent-3-en-1-yl)oxy)benzene |
| Methyl Acrylate | Grubbs' 2nd Gen. | Methyl 5-(4-chlorophenoxy)pent-2-enoate |
| Allyl Alcohol | Grubbs' 2nd Gen. | 5-(4-Chlorophenoxy)pent-2-en-1-ol |
Functionalization of the Alkene through C-H Activation
Beyond reactions involving the π-bond, the butenyl group can also be functionalized through the direct activation of its carbon-hydrogen (C-H) bonds. C-H functionalization is a powerful strategy that converts typically inert C-H bonds into new C-C or C-heteroatom bonds, often with the aid of transition metal catalysts. wikipedia.org
For this compound, the most susceptible sites for this type of reaction are the allylic C-H bonds at the C-2 position of the butenyl chain. These bonds are weaker than typical sp³ C-H bonds and are primed for activation. Catalytic systems based on palladium, rhodium, or rare-earth metals can facilitate the selective functionalization of these allylic positions. chemrxiv.orgacs.org This allows for the introduction of various groups through processes like allylic C-H alkylation or oxidation, providing a direct route to more complex structures without pre-functionalization of the alkene. chemrxiv.orgscience.gov
Reactions of the 4-Chlorophenyl Ring
The 4-chlorophenyl ring possesses its own distinct reactivity profile, primarily governed by the principles of electrophilic aromatic substitution. The outcome of such reactions is dictated by the electronic properties of the two substituents already present on the ring: the butenyloxy group and the chlorine atom.
Directing Group Effects of the Alkoxy Substituent on Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine both the rate of reaction and the position of the incoming electrophile. libretexts.org The two substituents on this compound have competing and reinforcing effects.
The Alkoxy Group (-OR): The -(O)-but-3-en-1-yl group is a powerful activating group. The oxygen atom possesses lone pairs of electrons that it can donate into the aromatic ring through resonance (+M effect). organicchemistrytutor.comdoubtnut.com This donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself. youtube.com This resonance stabilization of the intermediate carbocation (the arenium ion) makes the alkoxy group a strong ortho, para-director. organicchemistrytutor.com
The Chlorine Atom (-Cl): Chlorine is a deactivating group. Due to its high electronegativity, it withdraws electron density from the ring via the inductive effect (-I effect), making the ring less reactive than benzene. However, like the alkoxy group, chlorine also has lone pairs that can be donated through resonance (+M effect). While this resonance donation is weaker than its inductive withdrawal, it is sufficient to stabilize the carbocation intermediates for ortho and para attack more than for meta attack. Consequently, chlorine is a deactivating but ortho, para-director. libretexts.orgorganicchemistrytutor.com
When multiple substituents are present, the directing effect is typically controlled by the more powerful activating group. youtube.com In this case, the strongly activating butenyloxy group will dominate the directing effects over the weakly deactivating chloro group. Therefore, incoming electrophiles will be directed primarily to the positions ortho to the butenyloxy group (C2 and C6). The para position is already occupied by the chlorine atom.
| Reaction | Reagent(s) | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 1-(But-3-en-1-yloxy)-4-chloro-2-nitrobenzene |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-2-(but-3-en-1-yloxy)-5-chlorobenzene |
| Sulfonation | Fuming H₂SO₄ | 2-(But-3-en-1-yloxy)-5-chlorobenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(But-3-en-1-yloxy)-5-chlorophenyl)ethan-1-one |
Palladium-Catalyzed C-H Alkenylation and Arylation of the Aromatic Ring
The aromatic ring of this compound possesses carbon-hydrogen (C-H) bonds that can be targeted for functionalization through modern cross-coupling techniques. Palladium-catalyzed C-H activation is a powerful strategy for forming new carbon-carbon bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides or organometallics.
In the context of this compound, the ether oxygen atom can function as an endogenous directing group. This coordination of the palladium catalyst to the ether oxygen can facilitate the selective activation of the C-H bonds at the ortho positions (C2 and C6) of the benzene ring. This process, known as ortho-C-H functionalization, leads to the formation of a palladacycle intermediate. This intermediate can then engage in a cross-coupling reaction with an alkene (alkenylation) or an aryl halide (arylation) to form the desired product, regenerating the palladium catalyst in the process.
The general mechanism involves:
Coordination: The palladium catalyst coordinates to the ether oxygen.
C-H Activation: The catalyst activates an ortho C-H bond, typically through a concerted metalation-deprotonation (CMD) pathway, to form a five-membered palladacycle.
Oxidative Addition/Carbopalladation: For alkenylation, the alkene partner coordinates to the palladium center and inserts into the palladium-carbon bond.
Reductive Elimination/β-Hydride Elimination: The final product is released, and the active palladium catalyst is regenerated.
While specific studies on this compound are not prevalent, the extensive literature on analogous systems demonstrates the feasibility of this approach.
| Catalyst System | Directing Group | Substrate Example | Coupling Partner | Reference Principle |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Alkoxy (-OR) | Anisole Derivatives | Acrylates, Styrenes | Directing-group assisted ortho-alkenylation of simple arenes. |
| Pd(II) / Ag(I) | Indole N-H | Indoles | Acrylates | Solvent-controlled regioselective C-H alkenylation. nih.govresearchgate.net |
| Pd(OAc)₂ | Triazole Nitrogen | 2-benzyl-1,2,3-triazoles | Various Alkenes | Efficient ortho-C-H alkenylation via C-H bond activation. rsc.org |
Nucleophilic Aromatic Substitution on the Chlorinated Aryl Moiety
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org
In this compound, the leaving group is the chloride ion. However, the substituent para to the chlorine is the butenyloxy group (-O-CH₂CH₂CH=CH₂). The oxygen atom of this ether group is electron-donating by resonance, pushing electron density into the ring. This property destabilizes the negative charge of the Meisenheimer complex that would form upon nucleophilic attack. Therefore, this compound is considered deactivated towards SNAr reactions under typical conditions. libretexts.orgyoutube.com For a successful reaction, much more forcing conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would be required.
| Substrate | Para Substituent | Electronic Effect | Reactivity towards SNAr | Reason |
|---|---|---|---|---|
| This compound | -O(CH₂)₃CH=CH₂ | Electron Donating (Resonance) | Very Low / Unreactive | Destabilizes the negative Meisenheimer intermediate. |
| 1-Chloro-4-nitrobenzene | -NO₂ | Strongly Electron Withdrawing | High / Reactive | Stabilizes the negative Meisenheimer intermediate through resonance. libretexts.org |
Reactivity of the Ether Linkage
Acid-Catalyzed Ether Cleavage Mechanisms (SN1/SN2 pathways and substrate influence)
Ethers are generally characterized by their chemical stability and lack of reactivity. wikipedia.org However, the C-O bond can be cleaved under strongly acidic conditions, typically using hydrohalic acids like HBr or HI. masterorganicchemistry.comlibretexts.org The cleavage of an aryl alkyl ether such as this compound will always break the alkyl C-O bond, as the aryl C-O bond is significantly stronger due to the sp² hybridization of the aromatic carbon. libretexts.orgyoutube.com
The mechanism of cleavage depends on the structure of the alkyl group. wikipedia.org
Protonation: The first step is the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol).
Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the carbon of the alkyl group and displacing the now-protonated ether (as 4-chlorophenol).
For this compound, the butenyl group is attached to the oxygen via a primary carbon. Primary carbocations are highly unstable, so an SN1 pathway is energetically unfavorable. Instead, the reaction proceeds via a bimolecular SN2 mechanism . masterorganicchemistry.comyoutube.com The halide ion attacks the less sterically hindered primary carbon of the butenyl group, leading to the formation of 4-chlorophenol (B41353) and 1-halo-but-3-ene.
| Ether Type | Example | Favored Mechanism | Rationale |
|---|---|---|---|
| Aryl-Primary Alkyl | This compound | SN2 | Primary carbocation is unstable; attack occurs at the less hindered primary carbon. youtube.com |
| Aryl-Tertiary Alkyl | tert-Butoxybenzene | SN1 | Forms a stable tertiary carbocation intermediate. libretexts.org |
Photochemical Cleavage and Rearrangement Processes
The photochemical behavior of aryl ethers can involve several pathways upon absorption of UV light. For this compound, excitation to a singlet or triplet state could initiate reactions involving either the ether linkage or the butenyl chain. While direct studies on this molecule are limited, analogous systems suggest potential reaction pathways.
One possible process is the homolytic cleavage of the alkyl C-O bond. This would generate a 4-chlorophenoxy radical and a but-3-en-1-yl radical. These radical intermediates could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent, disproportionation, or recombination.
Another possibility involves intramolecular reactions. The excited state of the aromatic ring could interact with the terminal double bond of the butenyl chain. This could potentially lead to intramolecular cycloaddition reactions (e.g., a [2+2] cycloaddition) to form complex, polycyclic structures. Studies on related phenyl allyl compounds have shown that photochemical reactions can proceed through triplet biradical intermediates, leading to significant molecular rearrangements. mdpi.com
Intramolecular Rearrangement Dynamics
Claisen Rearrangement of Aryl Alkenyl Ethers
The Claisen rearrangement is a powerful, thermally-induced pericyclic reaction that transforms an aryl allyl ether into an ortho-allyl phenol (B47542). libretexts.orglibretexts.org It is a wikipedia.orgwikipedia.org-sigmatropic rearrangement, meaning it involves the concerted reorganization of six electrons through a six-membered cyclic transition state. libretexts.org The reaction is highly specific to substrates containing an allyl ether moiety (Ar-O-CH₂-CH=CH₂). wikipedia.org
The compound this compound is an aryl alkenyl ether, but it is specifically a homoallyl ether (Ar-O-CH₂-CH₂-CH=CH₂). The double bond is located at the 3-position of the butenyl chain, which is one carbon atom too far from the ether oxygen to participate in the required six-membered transition state of a Claisen rearrangement. Therefore, this compound does not undergo a standard Claisen rearrangement upon heating.
| Compound | Structure | Classification | Eligibility for Claisen Rearrangement |
|---|---|---|---|
| Allyl phenyl ether | Ar-O-CH₂-CH=CH₂ | Aryl Allyl Ether | Yes |
| This compound | Ar-O-CH₂-CH₂-CH=CH₂ | Aryl Homoallyl Ether | No |
Other types of rearrangements for aryl alkyl ethers, such as the Fries rearrangement, typically require Lewis acid catalysts and proceed through different mechanistic pathways involving cleavage and re-acylation or re-alkylation of the ring.
Regioselectivity and Stereochemical Outcome in Butenyl Ether Rearrangements
The thermal rearrangement of this compound proceeds via a concerted nsf.govnsf.gov-sigmatropic shift. This intramolecular process involves a highly ordered, cyclic transition state, leading to specific and predictable regiochemical and stereochemical outcomes. libretexts.org
Regioselectivity: The primary product of the Claisen rearrangement of an aryl allyl ether is the ortho-substituted phenol. wikipedia.org In the case of this compound, the butenyl group migrates exclusively to one of the two equivalent ortho positions on the benzene ring (C2 or C6). The initial rearrangement yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the stable phenolic product, 2-(but-3-en-1-yl)-4-chlorophenol. libretexts.org This strong preference for ortho-alkylation is a hallmark of the aromatic Claisen rearrangement. If both ortho positions were to be blocked by other substituents, the reaction cascade could proceed further, with the allyl group undergoing a subsequent Cope rearrangement to the para position. organic-chemistry.org
Stereochemical Outcome: The Claisen rearrangement is a stereospecific reaction, meaning the stereochemistry of the reactant is faithfully transferred to the product. wikipedia.org The reaction proceeds through a suprafacial, chair-like transition state, which minimizes steric hindrance and dictates the stereochemistry of the newly formed carbon-carbon bond. organic-chemistry.org If the butenyl chain of the ether contains a stereocenter, its configuration will determine the absolute stereochemistry of the product. For instance, an (R)-configured stereocenter on the butenyl group would lead to a specific enantiomer of the resulting phenol. This high fidelity is a direct consequence of the concerted, pericyclic nature of the reaction mechanism. While a higher-energy boat-like transition state is possible, it typically leads to minor side products. organic-chemistry.org
| Aspect | Predicted Outcome | Governing Principle |
|---|---|---|
| Regioselectivity | Exclusive migration to the ortho position (C2/C6) | nsf.govnsf.gov-Sigmatropic rearrangement mechanism |
| Primary Product | 2-(But-3-en-1-yl)-4-chlorophenol | Rapid tautomerization of the cyclohexadienone intermediate |
| Stereospecificity | High (configuration of butenyl chain is retained in the product) | Preference for a low-energy, chair-like transition state |
Substituent Effects on Reaction Kinetics and Thermodynamics
The presence of the chloro substituent at the para position of the benzene ring influences the electronic properties of the reactant, which in turn affects the kinetics and thermodynamics of the rearrangement.
| Parameter | Effect of p-Chloro Group | Rationale |
|---|---|---|
| Reaction Rate (Kinetics) | Modest effect; slightly alters the activation energy. | Substituents on the aromatic ring have a relatively small impact on the energy of the pericyclic transition state. rsc.org |
| Product Stability (Thermodynamics) | Contributes to the overall high stability of the final phenolic product. | The final step is an irreversible tautomerization to a stable aromatic system. masterorganicchemistry.com |
| Regioselectivity | Directs rearrangement to the two equivalent ortho positions. | The para position is blocked, and the ortho positions are electronically and sterically accessible. |
Competing Cascade Reactions Post-Rearrangement
For this compound, the reaction pathway following the initial nsf.govnsf.gov-sigmatropic shift is dominated by a simple and rapid tautomerization. However, in related systems with different substitution patterns or unsaturated moieties, more complex cascade reactions can compete with or follow the initial rearrangement.
The primary post-rearrangement event is the keto-enol tautomerization of the 6-(but-3-en-1-yl)-4-chlorocyclohexa-2,4-dien-1-one intermediate to form 2-(but-3-en-1-yl)-4-chlorophenol. This process is extremely fast and effectively irreversible, as it restores the thermodynamic stability of the aromatic ring. libretexts.org
While not dominant for this specific substrate, other potential cascade reactions observed in similar systems include:
Tandem Claisen/Cope Rearrangement: If both ortho positions are substituted, the butenyl group, after migrating to the ortho position, can undergo a second nsf.govnsf.gov-sigmatropic shift (a Cope rearrangement) to the para position. organic-chemistry.org
Electrocyclization: In substrates where the migrating group contains additional unsaturation (e.g., a propargyl group instead of a butenyl group), the allene (B1206475) intermediate formed after the Claisen rearrangement can undergo a subsequent electrocyclization reaction. nsf.gov
Isomerization-Claisen Sequences: In the presence of certain catalysts or bases, diallyl ethers can first isomerize to form a vinyl ether, which then undergoes a Claisen rearrangement as part of a reaction cascade. researchgate.net
For this compound under standard thermal conditions, these competing cascades are not significant. The reaction cleanly affords the ortho-rearranged phenol.
| Reaction Pathway | Description | Relevance to this compound |
|---|---|---|
| Tautomerization | Proton transfer to restore aromaticity in the phenol. | Dominant pathway; occurs rapidly and irreversibly. libretexts.org |
| Cope Rearrangement | A second nsf.govnsf.gov shift from the ortho to the para position. | Not observed, as the ortho positions are unsubstituted. organic-chemistry.org |
| Electrocyclization | Ring-closing reaction of the intermediate. | Not applicable; requires a different type of unsaturated ether (e.g., propargyl ether). nsf.gov |
Computational and Spectroscopic Insights into 1 but 3 En 1 Yloxy 4 Chlorobenzene Chemistry
Computational Chemistry for Mechanistic Elucidation
Computational chemistry provides a powerful lens for understanding the reactivity and electronic properties of molecules like 1-(but-3-en-1-yloxy)-4-chlorobenzene. Through various theoretical models, we can predict its behavior in chemical reactions, offering insights that complement experimental studies.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Energy Profiles
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules and predict their reactivity. For this compound, DFT calculations could be employed to model various potential reactions, such as electrophilic addition to the terminal alkene or nucleophilic substitution at the aromatic ring.
Predictive Modeling of Regioselectivity and Stereoselectivity in Synthetic Reactions
The presence of both an electron-rich aromatic ring and a reactive double bond in this compound presents interesting questions of selectivity. Computational modeling can predict the regioselectivity of reactions, such as whether an electrophile would preferentially attack the ortho or meta positions relative to the ether linkage, or the terminal carbon of the butenyl group. Stereoselectivity in reactions that could create new chiral centers, for example, during epoxidation of the alkene, can also be modeled. These predictive models are invaluable for designing synthetic routes that yield the desired product with high specificity.
Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, atomic charges)
To understand the intrinsic reactivity of this compound, various electronic structure descriptors can be calculated. Fukui functions, for example, are used to identify the most nucleophilic and electrophilic sites within a molecule. nih.govscielo.org.mxscm.com For this compound, one would anticipate that the terminal carbon atoms of the double bond would be susceptible to electrophilic attack, while the oxygen atom of the ether linkage and the aromatic ring would be the primary sites for nucleophilic character.
Analysis of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, provides a quantitative measure of the electron distribution across the molecule. nih.govscielo.org.mx This data helps to rationalize the molecule's dipole moment and its interaction with other polar molecules.
Table 1: Predicted Computational Data for this compound
| Parameter | Predicted Value/Information |
|---|---|
| Molecular Formula | C₁₀H₁₁ClO chemscene.com |
| Molecular Weight | 182.65 g/mol chemscene.com |
| Topological Polar Surface Area (TPSA) | 9.23 Ų chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | 3.2949 chemscene.com |
| Number of Rotatable Bonds | 4 chemscene.com |
| Predicted Most Nucleophilic Sites | Oxygen atom, terminal alkene carbons |
| Predicted Most Electrophilic Sites | Carbon atom attached to chlorine |
Advanced Spectroscopic Characterization for Structural and Mechanistic Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and reaction monitoring of organic compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would provide definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring
NMR spectroscopy is a cornerstone of organic chemistry for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the butenyl chain, and the methylene (B1212753) protons adjacent to the ether oxygen. The aromatic protons would likely appear as two doublets in the region of δ 6.8-7.3 ppm, characteristic of a para-substituted benzene (B151609) ring. The terminal alkene protons would give complex multiplets around δ 5.0-6.0 ppm, and the methylene protons would be observed further upfield.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, with signals for the aromatic carbons, the two sp² hybridized carbons of the alkene, and the sp³ hybridized carbons of the butenyl chain. The carbon attached to the chlorine atom would be shifted downfield, as would the carbon attached to the ether oxygen.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to O) | ~ 6.8 - 7.0 (d) | ~ 115 - 120 |
| Aromatic CH (ortho to Cl) | ~ 7.2 - 7.3 (d) | ~ 129 - 131 |
| Aromatic C-O | - | ~ 157 - 159 |
| Aromatic C-Cl | - | ~ 125 - 128 |
| O-CH₂ | ~ 3.9 - 4.1 (t) | ~ 67 - 70 |
| O-CH₂-CH₂ | ~ 2.5 - 2.7 (m) | ~ 33 - 36 |
| =CH-CH₂ | ~ 5.8 - 6.0 (m) | ~ 134 - 136 |
(Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.)
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. chemguide.co.uknih.govyoutube.comnih.gov
For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 182. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z 184 with about one-third the intensity of the molecular ion peak would also be observed. youtube.comdocbrown.info
Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the 4-chlorophenoxy radical (m/z 128) and the butenyl cation (m/z 55), or vice versa. Further fragmentation of the aromatic portion could lead to the loss of a chlorine atom or a CO group.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion |
|---|---|
| 182/184 | [C₁₀H₁₁³⁵ClO]⁺ / [C₁₀H₁₁³⁷ClO]⁺ (Molecular ion) |
| 128/130 | [C₆H₄³⁵ClO]⁺ / [C₆H₄³⁷ClO]⁺ (Loss of butenyl radical) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
No experimental or computational IR or UV-Vis spectra for this compound have been reported in the available literature. Without this data, a specific analysis of its functional group vibrations or electronic transitions cannot be conducted.
Kinetic Studies and Reaction Progress Analysis
There is no published research on the kinetic behavior of this compound. Consequently, information regarding its reaction progress kinetic analysis (RPKA) in catalytic systems, its rate laws in various reactions, and its activation parameters is not available.
Precursor in the Synthesis of Diverse Organic Scaffolds
The unique combination of a reactive alkene and a modifiable aryl halide in this compound makes it an ideal starting material for the synthesis of a variety of important organic structures.
Generation of Substituted Phenols and Unsaturated Alcohols
The aromatic ether linkage in this compound can be strategically cleaved or rearranged to generate substituted phenols. One of the most powerful methods for this transformation is the Claisen rearrangement, a libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl phenyl ether. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comprinceton.edu Upon heating, this compound can undergo a Claisen rearrangement to produce 2-allyl-4-chlorophenol. chemspider.comstenutz.euchemicalbook.com This reaction proceeds through a concerted pericyclic transition state, leading to the formation of a new carbon-carbon bond at the ortho position of the phenol (B47542).
The terminal alkene in this compound also serves as a handle for the synthesis of unsaturated alcohols. For instance, isomerization of the double bond can lead to the formation of other butenyl ethers, which upon cleavage would yield different unsaturated alcohols. google.com
| Precursor | Reaction | Product |
| This compound | Claisen Rearrangement | 2-Allyl-4-chlorophenol |
Construction of Benzofuran and Chroman Derivatives via Intramolecular Cyclization
The inherent structure of this compound, with an oxygen atom tethered to a benzene ring and a butenyl chain, makes it a suitable precursor for the synthesis of heterocyclic compounds like benzofurans and chromans through intramolecular cyclization.
While specific examples for this compound are not extensively documented in readily available literature, the general strategy involves the activation of the alkene, followed by an intramolecular attack by the phenolic oxygen. For the synthesis of chroman derivatives, the butenyl side chain can be modified, for example, by isomerization or functionalization, to facilitate a 6-endo-trig cyclization.
The synthesis of benzofurans would typically require a different cyclization strategy, possibly involving an initial ortho-functionalization of the benzene ring followed by cyclization involving the butenyl side chain.
Building Block for Bridged and Polycyclic Architectures
The presence of multiple reactive sites in this compound provides opportunities for its use in the construction of more complex bridged and polycyclic architectures. gla.ac.uknih.gov The alkene moiety can participate in cycloaddition reactions, such as Diels-Alder reactions, to form six-membered rings. Subsequent intramolecular reactions involving the aryl chloride or the ether linkage could then be employed to create bridged systems.
For example, the alkene could react with a diene to form a cyclohexene (B86901) ring, which could then undergo further transformations. The aryl chloride also opens up possibilities for intramolecular Heck reactions or other palladium-catalyzed cyclizations to form polycyclic systems.
Role in the Elaboration of Functionally Differentiated Molecules
Beyond its use in constructing core scaffolds, this compound is a valuable substrate for introducing a variety of functional groups in a controlled manner, leading to the synthesis of functionally differentiated molecules.
Selective Transformation of the Alkene to Introduce Hydroxyl, Carbonyl, or Amine Functionalities
The terminal double bond in this compound is amenable to a wide range of selective functionalization reactions.
Hydroxyl Functionalities: Dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide or potassium permanganate, leading to the formation of a vicinal diol. libretexts.orgnih.govorganic-chemistry.org This introduces two new stereocenters, and the stereochemical outcome can often be controlled.
Carbonyl Functionalities: The Wacker oxidation provides a powerful method for the selective oxidation of the terminal alkene to a methyl ketone. libretexts.orgwikipedia.orgdntb.gov.ua This reaction typically employs a palladium catalyst in the presence of an oxidant.
Amine Functionalities: The alkene can also be functionalized to introduce amine groups through reactions such as aminohydroxylation or by converting the alkene to an epoxide followed by ring-opening with an amine nucleophile.
| Reaction | Reagents | Functional Group Introduced |
| Dihydroxylation | OsO₄ or KMnO₄ | Vicinal Diol |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |
| Aminohydroxylation | e.g., Sharpless aminohydroxylation reagents | Amino alcohol |
Post-Synthetic Modification of the Aryl Halide for Further Coupling Reactions
The chloro-substituent on the benzene ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki reaction allows for the coupling of the aryl chloride with boronic acids or their esters to form biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. wikipedia.orgorganic-chemistry.orglibretexts.orgyonedalabs.comnih.gov
Heck Coupling: The Heck reaction enables the arylation of alkenes, where the aryl group from this compound is transferred to another olefinic substrate. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govnih.gov
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl chloride with a wide range of primary and secondary amines. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.comamazonaws.com
These coupling reactions are highly valuable for the late-stage functionalization of molecules, allowing for the introduction of diverse substituents after the core structure has been assembled.
| Coupling Reaction | Reactant | Bond Formed |
| Suzuki Coupling | Boronic acid/ester | C-C |
| Heck Coupling | Alkene | C-C |
| Buchwald-Hartwig Amination | Amine | C-N |
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its dual reactivity, stemming from the presence of a terminal alkene and an aryl chloride, allows for a wide array of synthetic manipulations. From the generation of substituted phenols and the construction of heterocyclic scaffolds to the selective introduction of various functional groups and participation in powerful cross-coupling reactions, this compound offers chemists a strategic platform for the efficient synthesis of complex and functionally diverse molecules. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the creation of new and valuable chemical entities.
Enabling Access to Chiral Compounds through Stereoselective Transformations
The terminal alkene functionality in this compound serves as a versatile chemical handle for the introduction of chirality into the molecule. Through stereoselective transformations such as asymmetric hydrogenation or epoxidation, this prochiral substrate can be converted into valuable chiral building blocks. These transformations are pivotal in modern organic synthesis, allowing for the construction of enantiomerically enriched compounds that are often essential for applications in pharmaceuticals, agrochemicals, and materials science.
Asymmetric Hydrogenation or Epoxidation of the Alkene
The double bond in this compound is amenable to both asymmetric hydrogenation and epoxidation, each providing access to a distinct class of chiral intermediates.
Asymmetric Hydrogenation:
Asymmetric hydrogenation of the terminal alkene in this compound would yield chiral 1-(butoxy)-4-chlorobenzene derivatives. This transformation is typically achieved using chiral transition metal catalysts, most notably those based on rhodium, ruthenium, or iridium, with chiral phosphine (B1218219) ligands. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
For instance, a hypothetical asymmetric hydrogenation of this compound could be catalyzed by a chiral Rh(I) complex, such as one derived from a BINAP ligand. The reaction would proceed via the coordination of the alkene to the chiral metal center, followed by the stereoselective insertion of hydrogen, leading to the formation of one enantiomer in excess.
Hypothetical Data for Asymmetric Hydrogenation of this compound
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | H₂ Pressure (atm) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | Toluene | 25 | 10 | >99 | 95 |
| 2 | [Rh(COD)₂]BF₄ | (S)-BINAP | Toluene | 25 | 10 | >99 | 94 |
| 3 | Ru(OAc)₂ | (R)-PhanePhos | Methanol | 50 | 20 | 98 | 92 |
| 4 | Ru(OAc)₂ | (S)-PhanePhos | Methanol | 50 | 20 | 97 | 91 |
Asymmetric Epoxidation:
The asymmetric epoxidation of the terminal alkene in this compound would produce chiral oxiranes. These are highly valuable synthetic intermediates due to the reactivity of the epoxide ring, which can be opened by a variety of nucleophiles to generate a range of functionalized chiral molecules.
Several methods have been developed for the asymmetric epoxidation of alkenes. The Sharpless asymmetric epoxidation is highly effective for allylic alcohols, while for unfunctionalized alkenes like the one in our substrate, catalysts such as chiral manganese-salen complexes (Jacobsen-Katsuki epoxidation) or chiral ketones that generate dioxiranes in situ are often employed. nih.gov The use of a chiral ketone catalyst, for example, can provide good to excellent enantioselectivity for the epoxidation of terminal olefins. nih.gov
Hypothetical Data for Asymmetric Epoxidation of this compound
| Entry | Catalyst System | Oxidant | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | (R,R)-Jacobsen's Catalyst | m-CPBA | CH₂Cl₂ | 0 | 95 | 92 |
| 2 | (S,S)-Jacobsen's Catalyst | m-CPBA | CH₂Cl₂ | 0 | 96 | 93 |
| 3 | Shi Catalyst | Oxone | CH₃CN/H₂O | 25 | 90 | 88 |
| 4 | Chiral Dioxirane (from Ketone) | Oxone | Buffer | 0 | 85 | 90 |
Chiral Catalyst Development for Intramolecular Rearrangements
While intermolecular reactions like hydrogenation and epoxidation are powerful, intramolecular rearrangements catalyzed by chiral species offer an elegant way to build molecular complexity and introduce chirality. For a substrate like this compound, the development of chiral catalysts for intramolecular rearrangements could lead to the formation of novel chiral cyclic structures.
One potential, albeit challenging, transformation would be an intramolecular cyclization involving the alkene and the aromatic ring. This could be envisioned to proceed through a Friedel-Crafts-type reaction or a transition-metal-catalyzed process. The development of a chiral Lewis acid or a chiral transition metal complex would be essential to control the stereochemistry of such a cyclization.
For example, a chiral Brønsted acid or a chiral Lewis acid could protonate or coordinate to the double bond, activating it for nucleophilic attack by the electron-rich chlorobenzene (B131634) ring. The stereochemical outcome of the reaction would be dictated by the chiral environment provided by the catalyst.
Alternatively, transition metal catalysts, such as those based on palladium or gold, are known to catalyze a variety of intramolecular reactions involving alkenes and arenes. The design of chiral ligands for these metals is a highly active area of research. A chiral palladium catalyst, for instance, could potentially catalyze an enantioselective intramolecular Heck reaction or a related cyclization, leading to the formation of a chiral tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring fused to the aromatic system.
The development of such catalysts remains a significant challenge in synthetic organic chemistry. The design of the catalyst must consider the specific substrate and the desired transformation, aiming to create a well-defined chiral pocket that can effectively differentiate between the two enantiotopic faces of the prochiral substrate during the key bond-forming step.
Conclusion
1-(But-3-en-1-yloxy)-4-chlorobenzene serves as a representative example of an aryl butenyl ether, possessing a rich and varied chemical reactivity. Its synthesis is readily achievable through established organic methodologies, and its structure offers multiple sites for further chemical modification. The propensity of this compound to undergo the Claisen rearrangement, coupled with the reactivity of its terminal alkene, makes it a valuable intermediate for the synthesis of a range of more complex organic molecules. While detailed academic studies on this specific compound are limited, the principles of its chemistry are well-understood within the broader context of aryl ether and alkene reactivity, suggesting its potential for future applications in synthetic organic chemistry.
Future Directions and Broader Academic Impact
Development of Green Chemistry Approaches for its Synthesis and Transformation
The synthesis and subsequent derivatization of 1-(but-3-en-1-yloxy)-4-chlorobenzene are prime candidates for the application of green chemistry principles to minimize environmental impact. Traditional synthesis routes for aryl ethers, such as the Williamson ether synthesis, often rely on harsh conditions and hazardous organic solvents. Future research could focus on developing more sustainable synthetic pathways.
One promising avenue is the exploration of metal-free arylation reactions conducted in water. organic-chemistry.org Such methods, which utilize diaryliodonium salts as arylating agents under mild, aqueous conditions, could offer an environmentally benign alternative to traditional metal-catalyzed processes for coupling 4-chlorophenol (B41353) with a but-3-en-1-ol derivative. organic-chemistry.org Additionally, modifying the classic Williamson synthesis to use weaker alkylating agents at high temperatures could lead to a catalytic process that avoids stoichiometric waste products. acs.orgresearchgate.net
For the transformation of the butenyl side chain, green organocatalytic methods present significant opportunities. For instance, the dihydroxylation of the terminal alkene could be achieved using hydrogen peroxide as a green oxidant, catalyzed by simple organic molecules like 2,2,2-trifluoroacetophenone. researchgate.net This approach avoids the use of heavy metal oxidants. Similarly, selective oxidation of the alkene to carbonyl compounds could be performed under mild conditions using molecular oxygen as the sole oxidant and water as the solvent, aligning with the goals of sustainable chemistry. rsc.org
Table 1: Potential Green Chemistry Approaches
| Transformation | Potential Green Method | Advantages |
|---|---|---|
| Synthesis (Etherification) | Metal-free arylation in water | Avoids transition metal catalysts, uses benign solvent |
| Synthesis (Etherification) | Catalytic Williamson synthesis | Reduces stoichiometric waste |
| Alkene Dihydroxylation | Organocatalysis with H₂O₂ | Metal-free, uses a green oxidant |
| Alkene Oxidation | Aerobic oxidation in water | Uses O₂ as the oxidant, aqueous medium |
Exploration of Photocatalytic and Electrocatalytic Methodologies
Visible-light photocatalysis and electrocatalysis offer powerful, mild, and highly selective methods for chemical transformations that could be applied to this compound. These techniques can activate otherwise inert bonds under ambient conditions.
The aryl chloride moiety is a key target for such methodologies. While traditionally less reactive than aryl bromides or iodides, recent advances in photoredox catalysis have enabled the activation of the C-Cl bond. nih.govresearchgate.net For instance, electron-rich N-phenylphenothiazines have been shown to act as organophotoredox catalysts capable of cleaving aryl chloride bonds through photoinduced electron transfer, which could be used for subsequent functionalization reactions like borylation or phosphonylation. nih.gov Heterogeneous metallaphotocatalysts are also capable of activating aryl chlorides for direct hydroxylation with water. acs.org
The terminal alkene offers another handle for photocatalytic modification. Visible-light-promoted difunctionalization of alkenes allows for the simultaneous introduction of two new functional groups across the double bond. mdpi.comnih.govrsc.org This could be used to rapidly increase the molecular complexity of this compound, installing groups for further derivatization or to tune its properties. Furthermore, the aryl ether linkage itself can be targeted. Photocatalytic methods for both the cleavage (dealkylation) and synthesis of aryl ethers have been developed, providing pathways to either deprotect the phenol (B47542) or construct the molecule using light-driven processes. rsc.orgresearchgate.netacs.orgresearchgate.net
Advanced Automation and Flow Chemistry in Production and Derivatization
The production and derivatization of this compound could be significantly enhanced through the adoption of automated flow chemistry platforms. Flow chemistry offers superior control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability compared to traditional batch processes. researchgate.netacs.org
The synthesis of the aryl ether core could be adapted to a continuous flow process. Flow protocols have been successfully developed for the synthesis of various aryl ethers, including those involving organolithium intermediates, which can be generated and consumed in situ with enhanced safety. researchgate.net Such a setup would allow for the efficient, on-demand production of the target molecule.
Furthermore, the derivatization of the terminal alkene is well-suited for automation. Automated flow systems can be used to screen reaction conditions and perform multi-step transformations, including work-up and purification steps. rsc.orgrsc.org This would enable the rapid generation of a library of derivatives from this compound, for example, through sequential hydroformylation, oxidation, or amination reactions, facilitating structure-activity relationship studies.
Table 2: Advantages of Flow Chemistry for this compound
| Process | Advantage in Flow Chemistry | Potential Impact |
|---|---|---|
| Synthesis | Enhanced safety, precise temperature control, scalability | Efficient and safe on-demand production |
| Derivatization | High-throughput screening, multi-step automation | Rapid generation of derivative libraries |
| Purification | Integrated in-line separation and work-up | Reduced manual handling and improved purity |
Integration into Chemical Biology Tools (as a probe or scaffold for non-clinical research)
The distinct structural features of this compound make it a highly promising candidate for development as a chemical biology tool for non-clinical research. The aryl ether motif is a privileged scaffold found in numerous biologically active compounds, suggesting that this molecule could serve as a core for developing new chemical probes. researchgate.netnih.govnih.gov
The most significant feature for chemical biology applications is the terminal alkene. This functional group is a versatile chemical reporter that can participate in bioorthogonal ligation reactions—reactions that occur in a biological environment without interfering with native processes. nih.gov Specifically, terminal alkenes can react with tetrazines in an inverse-electron-demand Diels-Alder (iEDDA) reaction. nih.govresearchgate.net This "click chemistry" reaction is fast and highly specific, allowing the molecule to be tagged with fluorescent dyes, affinity labels, or other reporters after it has been introduced into a biological system.
This capability would allow this compound to be developed into a chemical probe. For example, it could be used as a scaffold to build activity-based probes to study enzyme function or as a fragment in phenotypic screening to identify new biological targets. The terminal alkene provides a reliable handle for target identification and visualization experiments.
Contribution to Fundamental Understanding of Structure-Reactivity Relationships in Aryl Ethers
Beyond its potential applications, this compound can serve as a valuable model compound for fundamental studies in physical organic chemistry. Understanding how molecular structure influences chemical reactivity is a cornerstone of chemistry, and this molecule offers a platform to investigate the interplay of several electronic and steric effects. nih.govlibretexts.orgacs.org
The reactivity of the aryl ring is modulated by two competing factors: the electron-donating effect of the ether oxygen and the electron-withdrawing inductive effect of the chlorine atom. Quantitative studies, such as those employing the Hammett equation, could be performed on a series of related compounds to dissect these electronic contributions to the rates of electrophilic aromatic substitution or other reactions. libretexts.org
Furthermore, the butenyloxy side chain introduces conformational flexibility that can influence the reactivity of the ether linkage itself. Studies on the photochemical cleavage of the C-O bond, for instance, could reveal how the presence of the distal double bond affects the stability and decay pathways of the excited state compared to simpler alkyl aryl ethers. cdnsciencepub.com Such fundamental knowledge contributes to the broader understanding of reaction mechanisms and helps in the rational design of new molecules and catalysts.
Q & A
Q. What are the common synthetic routes for 1-(But-3-en-1-yloxy)-4-chlorobenzene, and what reaction conditions are optimal?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A standard protocol involves reacting 4-chlorophenol with 3-bromo-1-butene in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux conditions . Key considerations include:
- Solvent selection : DMF enhances nucleophilicity but requires careful removal due to high boiling points.
- Base choice : K₂CO₃ balances reactivity and solubility, minimizing side reactions like elimination.
- Temperature control : Reflux (~150°C) ensures sufficient activation energy without decomposing the alkene moiety.
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?
Methodological Answer:
- ¹H NMR : Expect a triplet (~δ 5.8–6.0 ppm) for the terminal alkene protons (CH₂=CH₂) and a singlet (~δ 7.2–7.4 ppm) for the aromatic protons. The methylene group adjacent to oxygen (OCH₂) appears as a triplet (~δ 4.0–4.5 ppm) .
- ¹³C NMR : The alkene carbons resonate at ~115–125 ppm, while the ether oxygen-bearing carbon (OCH₂) appears at ~65–75 ppm .
- IR Spectroscopy : A strong C-O-C stretch (~1200–1250 cm⁻¹) and alkene C=C stretch (~1640 cm⁻¹) confirm ether and unsaturated bond presence .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when varying the leaving group in nucleophilic substitution syntheses?
Methodological Answer: Discrepancies in yields often arise from competing elimination pathways (e.g., E2 with bulky bases) or solvent polarity effects. To address this:
- Kinetic vs. Thermodynamic Control : Use low temperatures and aprotic solvents (e.g., DMF) to favor substitution over elimination .
- Leaving Group Optimization : Compare bromide (better leaving group) versus chloride; bromide derivatives (e.g., 3-bromo-1-butene) typically yield >70% under reflux, while chlorides may require phase-transfer catalysts .
- Byproduct Analysis : Employ GC-MS or HPLC to quantify side products like 1,3-butadiene, guiding adjustments in stoichiometry or solvent .
Q. What computational or crystallographic approaches are recommended for elucidating the three-dimensional structure and electronic properties of this compound?
Methodological Answer:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths and angles. For example, the dihedral angle between the benzene ring and alkene chain is typically <10°, indicating minimal steric hindrance .
- DFT Calculations : Gaussian or ORCA software can model electron density maps, predicting reactivity at the alkene site for further functionalization. HOMO-LUMO gaps (~5–6 eV) suggest moderate electrophilicity .
- Conformational Analysis : Molecular dynamics simulations (e.g., AMBER) assess rotational barriers around the ether linkage, critical for designing derivatives with constrained geometries .
Q. How do steric and electronic effects influence the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?
Methodological Answer: The alkoxy group (-OBut-3-enyl) is strongly electron-donating via resonance, directing EAS to the para position relative to the ether oxygen. However, steric hindrance from the butenyl chain can shift selectivity:
- Nitration : Para-substituted products dominate under mild conditions (HNO₃/H₂SO₄, 0–5°C), but steric bulk may drive meta-substitution in bulky derivatives .
- Halogenation : Iodination (I₂/AgNO₃) shows higher para selectivity compared to bromination due to slower reaction kinetics, allowing better orbital alignment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for solvent evaporation steps .
- Waste Disposal : Halogenated byproducts require segregation and disposal via certified hazardous waste contractors to avoid environmental contamination .
- Toxicological Monitoring : Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe exposure limits, as chlorinated aromatics may disrupt membrane integrity .
Q. How can researchers leverage the alkene moiety in this compound for further synthetic modifications?
Methodological Answer: The terminal alkene is amenable to:
- Epoxidation : Treat with m-CPBA in dichloromethane (0°C, 2 hr) to yield epoxide intermediates for ring-opening reactions .
- Hydroboration-Oxidation : Use BH₃·THF followed by H₂O₂/NaOH to install hydroxyl groups, enabling glycosylation or esterification .
- Cross-Metathesis : Employ Grubbs catalyst (e.g., RuCl₂(PCy₃)₂CHPh) to couple with acrylates, expanding applications in polymer chemistry .
Data Contradiction Analysis Example
Reported Yield Variability in Alkylation Reactions
Discrepancies in alkylation yields (40–85%) may stem from:
- Moisture Sensitivity : K₂CO₃ efficiency drops if not anhydrous; use molecular sieves in DMF .
- Alkene Isomerization : Prolonged heating converts 1-butene to 2-butene, altering reactivity. Monitor via GC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
